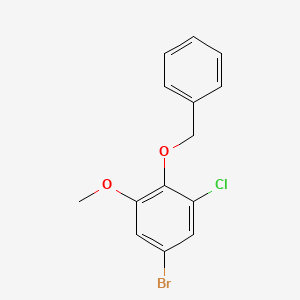
2-(4-Bromo-2-chlorophenyl)propan-2-ol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Biomarker for Profenofos Exposure
“2-(4-Bromo-2-chlorophenyl)propan-2-ol” is a biologically inactive metabolite of profenofos, an organophosphorus pesticide . It can serve as a specific and sensitive exposure biomarker for profenofos . This means that the presence of this compound in a biological sample can indicate exposure to profenofos .
Metabolism Study of Profenofos
This compound is used in the study of the metabolism of profenofos . It is known to be detoxified to the biologically inactive metabolite, 4-bromo-2-chlorophenol (BCP) . This study can help understand the detoxification process and the enzymes involved .
Enzyme-Catalyzed Copolymerization
“2-(4-Bromo-2-chlorophenyl)propan-2-ol” undergoes enzyme-catalyzed copolymerization with phenols . This process is catalyzed by the extracellular laccase of the fungus Rhizoctonia praticola . This application can be useful in the field of polymer chemistry .
Synthesis of Schiff Base Complexes
This compound is used in the synthesis of Schiff base complexes . An equimolar reaction of 5-chlorosalicylaldehyde and 2-bromo-4-chloroaniline yields the Schiff base (Z)-2- ( (2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol (HL), which is used for complexation to Co2+, Ni2+, Cu2+, and Zn2+ metal salts .
Biological Evaluation of Schiff Base Complexes
The Schiff base complexes synthesized using “2-(4-Bromo-2-chlorophenyl)propan-2-ol” are evaluated for their biological activity . These complexes show enhanced activity over the free Schiff base ligand in antimicrobial and antioxidant assays .
DFT and Molecular Docking Studies
The electronic properties of the ligands and the complexes relating to their stability, reactivity, and biological potential are investigated using computational studies . Molecular docking studies demonstrate the compounds’ mechanism of action and identify potential binding sites .
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-bromo-2-chlorophenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO/c1-9(2,12)7-4-3-6(10)5-8(7)11/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLNANFLPLEUSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)Br)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2-chlorophenyl)propan-2-ol | |
CAS RN |
875307-00-9 | |
| Record name | 2-(4-bromo-2-chlorophenyl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-[2-[2-[2-[2-[2-[2-(2-Acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B1373806.png)
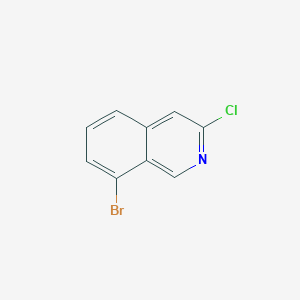

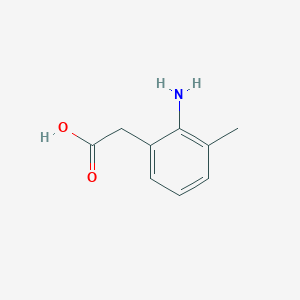
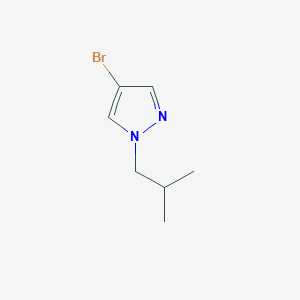
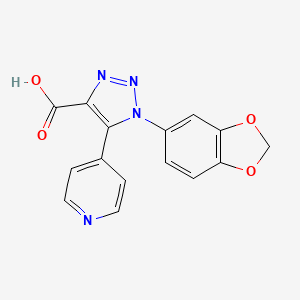
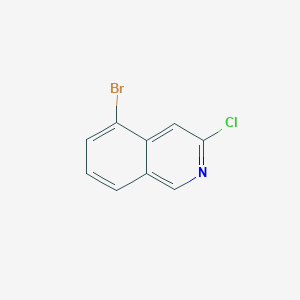
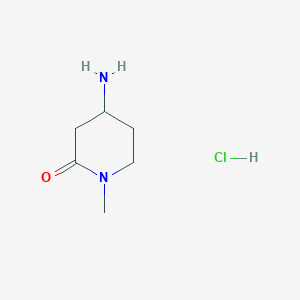

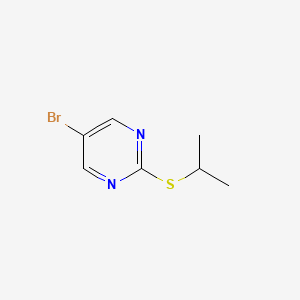
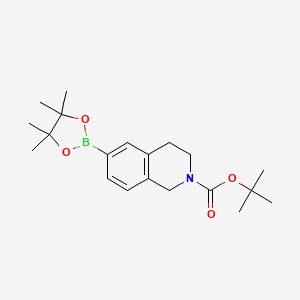

![2-butyl-1'-methyl-1-oxo-1,4-dihydro-2H-spiro[isoquinoline-3,4'-piperidine]-4-carboxylic acid](/img/structure/B1373828.png)
